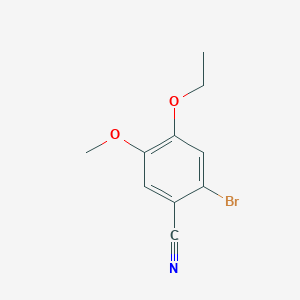

2-Bromo-4-ethoxy-5-methoxybenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-ethoxy-5-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-3-14-10-5-8(11)7(6-12)4-9(10)13-2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQVRTBPRKJRONY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)Br)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404364 | |

| Record name | 2-bromo-4-ethoxy-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515846-45-4 | |

| Record name | 2-bromo-4-ethoxy-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-4-ethoxy-5-methoxybenzonitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-4-ethoxy-5-methoxybenzonitrile, a key intermediate in pharmaceutical and materials science research. The document details a robust synthetic protocol, starting from commercially available precursors, and outlines the critical analytical techniques for structural verification and purity assessment. This guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and a self-validating framework for the described experimental procedures.

Introduction: Significance of Substituted Benzonitriles

Substituted benzonitriles are a pivotal class of organic compounds, serving as fundamental building blocks in the creation of a wide range of pharmaceuticals, agrochemicals, and advanced materials.[1] The nitrile functional group is a versatile synthetic handle that can be readily transformed into other functionalities such as amines, amides, and carboxylic acids, making these compounds highly valuable in medicinal chemistry.[2] this compound (CAS No: 515846-45-4) is a specific example of a polysubstituted benzonitrile with significant potential as an intermediate in the synthesis of complex molecular architectures.[3] Its unique substitution pattern, featuring a bromine atom and two different alkoxy groups, allows for selective functionalization and the introduction of diverse structural motifs.

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. A common and effective method involves the electrophilic bromination of a suitably substituted benzaldehyde, followed by conversion of the aldehyde to a nitrile. This multi-step synthesis is designed for efficiency and scalability.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule is outlined below. This pathway starts from a readily available and cost-effective starting material, 4-hydroxy-3-methoxybenzaldehyde (vanillin).

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Synthesis Protocol

The following protocol details a reliable method for the synthesis of this compound, starting from vanillin.

Step 1: Bromination of Vanillin

The initial step involves the regioselective bromination of vanillin. The hydroxyl and methoxy groups on the aromatic ring are ortho-, para-directing. Due to the steric hindrance from the methoxy group and the aldehyde, the bromine will preferentially add to the position ortho to the hydroxyl group and meta to the aldehyde.[4][5]

-

Reaction: 4-Hydroxy-3-methoxybenzaldehyde is reacted with bromine in a suitable solvent like glacial acetic acid.[6][7]

-

Causality: The use of an acidic solvent medium facilitates the electrophilic aromatic substitution by polarizing the bromine molecule, making it a more potent electrophile.[8]

Step 2: Williamson Ether Synthesis

The phenolic hydroxyl group of the brominated intermediate is then ethoxylated.

-

Reaction: 3-Bromo-4-hydroxy-5-methoxybenzaldehyde is treated with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base like potassium carbonate.

-

Causality: The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that readily attacks the ethylating agent in an SN2 reaction.

Step 3: Conversion of Aldehyde to Nitrile

The final step is the conversion of the benzaldehyde to the corresponding benzonitrile. A common method is through the formation of an oxime followed by dehydration.

-

Reaction: 2-Bromo-4-ethoxy-5-methoxybenzaldehyde is first reacted with hydroxylamine hydrochloride to form the corresponding aldoxime. This intermediate is then dehydrated using a reagent such as acetic anhydride or thionyl chloride to yield the final product.

-

Causality: The dehydration of the aldoxime is a well-established method for nitrile synthesis. The choice of dehydrating agent can influence reaction conditions and yield.

Purification and Characterization

Rigorous purification and characterization are essential to ensure the identity and purity of the synthesized this compound.

Purification

The crude product obtained from the synthesis is typically purified using recrystallization or column chromatography.

-

Recrystallization: This technique is effective if a suitable solvent system can be identified that dissolves the compound at an elevated temperature and allows for the formation of pure crystals upon cooling, leaving impurities in the mother liquor.

-

Column Chromatography: For more challenging separations, silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can provide a high degree of purity.

Characterization Techniques

A combination of spectroscopic methods is employed to confirm the structure and assess the purity of the final product.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound would include distinct peaks for the aromatic protons, the ethoxy group (a triplet and a quartet), and the methoxy group (a singlet).

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum should show distinct signals for the aromatic carbons, the nitrile carbon, and the carbons of the ethoxy and methoxy groups.[9][10]

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

-

Nitrile (C≡N) stretch: A characteristic sharp absorption band is expected in the region of 2220-2260 cm⁻¹.

-

Aromatic C-H stretch: Peaks are typically observed above 3000 cm⁻¹.

-

C-O (ether) stretch: Strong absorptions are expected in the 1000-1300 cm⁻¹ region.[11]

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (256.10 g/mol ). The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺ in approximately a 1:1 ratio).

Expected Characterization Data

The following table summarizes the expected analytical data for this compound.

| Technique | Expected Data |

| ¹H NMR | Signals for aromatic protons, a quartet and a triplet for the ethoxy group, and a singlet for the methoxy group. |

| ¹³C NMR | Peaks corresponding to aromatic carbons, the nitrile carbon, and the carbons of the alkoxy groups.[9][10] |

| IR Spectroscopy | Characteristic C≡N stretch around 2220-2260 cm⁻¹, aromatic C-H stretches, and C-O ether stretches.[11] |

| Mass Spectrometry | Molecular ion peak with a characteristic bromine isotopic pattern at m/z 256 and 258.[12] |

Experimental Workflow

The following diagram illustrates the overall experimental workflow from synthesis to characterization.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 515846-45-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]

- 7. US3855306A - Process for the preparation of 2,4,5-trimethoxybenzaldehyde - Google Patents [patents.google.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. jchps.com [jchps.com]

- 12. PubChemLite - this compound (C10H10BrNO2) [pubchemlite.lcsb.uni.lu]

A Comprehensive Spectroscopic and Methodological Guide to 2-Bromo-4-ethoxy-5-methoxybenzonitrile

Abstract: This technical guide provides a detailed examination of the spectroscopic properties of 2-Bromo-4-ethoxy-5-methoxybenzonitrile. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predicted analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is designed to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering not only predicted spectral data but also detailed, field-proven protocols for the acquisition and validation of this data. The causality behind experimental choices is explained, ensuring that the described methodologies are self-validating and grounded in authoritative scientific principles.

Introduction and Molecular Overview

This compound is a substituted aromatic compound with the molecular formula C₁₀H₁₀BrNO₂ and a molecular weight of 256.10 g/mol .[1] Its structure, featuring a benzonitrile core with bromo, ethoxy, and methoxy substituents, makes it a potentially valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The precise arrangement of these functional groups dictates the molecule's electronic environment and, consequently, its unique spectroscopic fingerprint.

Accurate spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of such compounds.[2] This guide provides an in-depth, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound, coupled with detailed experimental protocols for data acquisition.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀BrNO₂ | |

| Molecular Weight | 256.10 g/mol | |

| CAS Number | 515846-45-4 | |

| SMILES String | CCOC1=C(C=C(C(=C1)C#N)Br)OC |

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of data from structurally similar compounds.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The predicted chemical shifts for this compound are influenced by the electron-donating effects of the ethoxy and methoxy groups and the electron-withdrawing and anisotropic effects of the nitrile and bromo substituents. Aromatic protons in substituted benzenes typically resonate between 7 and 8 ppm, but this can shift based on the electronic nature of the substituents.[3]

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.2 - 7.4 | Singlet (s) | 1H | Ar-H | This proton is situated between the bromine and nitrile groups and is expected to be downfield due to their combined deshielding effects. |

| ~6.9 - 7.1 | Singlet (s) | 1H | Ar-H | This proton is positioned between the two alkoxy groups, which are electron-donating, thus it is expected to be more shielded (upfield) compared to the other aromatic proton. |

| ~4.1 - 4.3 | Quartet (q) | 2H | -OCH₂CH₃ | The methylene protons of the ethoxy group are adjacent to an oxygen atom, leading to a downfield shift. They are split into a quartet by the neighboring methyl protons. |

| ~3.8 - 4.0 | Singlet (s) | 3H | -OCH₃ | The methoxy protons are in a singlet as there are no adjacent protons to cause splitting. The chemical shift is characteristic of a methoxy group attached to an aromatic ring. |

| ~1.4 - 1.6 | Triplet (t) | 3H | -OCH₂CH₃ | The terminal methyl protons of the ethoxy group are split into a triplet by the adjacent methylene protons. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature of the substituents. Aromatic carbons typically appear in the 120-150 ppm range.[1] Substituent effects can be estimated using additivity rules.[4]

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 - 155 | Ar-C-OEt | The carbon atom attached to the ethoxy group is expected to be significantly downfield due to the deshielding effect of the oxygen atom. |

| ~145 - 150 | Ar-C-OMe | Similar to the ethoxy-substituted carbon, this carbon is also deshielded by the directly attached oxygen of the methoxy group. |

| ~130 - 135 | Ar-CH | The chemical shifts of the protonated aromatic carbons are influenced by the combined effects of all substituents. |

| ~115 - 120 | Ar-CH | The second protonated aromatic carbon will have a distinct chemical shift from the first. |

| ~117 - 120 | -C≡N | The carbon of the nitrile group typically appears in this region of the spectrum. |

| ~110 - 115 | Ar-C-Br | The carbon bearing the bromine atom is expected in this range due to the heavy atom effect and electronegativity of bromine. |

| ~100 - 105 | Ar-C-CN | The carbon to which the nitrile group is attached is typically found in this region. |

| ~64 - 66 | -OCH₂CH₃ | The methylene carbon of the ethoxy group is deshielded by the adjacent oxygen. |

| ~55 - 57 | -OCH₃ | The carbon of the methoxy group has a characteristic chemical shift in this range. |

| ~14 - 16 | -OCH₂CH₃ | The terminal methyl carbon of the ethoxy group is found in the upfield aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~2220 - 2240 | Medium, Sharp | Nitrile (-C≡N) | C≡N stretch |

| ~3050 - 3100 | Weak to Medium | Aromatic C-H | C-H stretch |

| ~2850 - 3000 | Medium | Aliphatic C-H | C-H stretch (in -OCH₃ and -OCH₂CH₃) |

| ~1550 - 1600 | Medium to Strong | Aromatic Ring | C=C stretch |

| ~1200 - 1275 | Strong | Aryl Ether | Asymmetric C-O-C stretch |

| ~1000 - 1075 | Medium | Aryl Ether | Symmetric C-O-C stretch |

| ~550 - 650 | Medium to Strong | Bromoalkane | C-Br stretch |

The presence of a sharp band around 2230 cm⁻¹ would be a strong indicator of the nitrile group.[5][6] The strong absorptions in the 1275-1000 cm⁻¹ region will be characteristic of the aryl ether linkages.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structural features. Due to the presence of bromine, which has two common isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a pair of peaks (M+ and M+2) of nearly equal intensity.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Predicted Relative Intensity (%) | Assignment |

| 255/257 | High | [M]⁺ (Molecular ion) |

| 240/242 | Medium | [M - CH₃]⁺ |

| 227/229 | Medium | [M - C₂H₅]⁺ |

| 198/200 | Low | [M - C₂H₅O]⁺ |

| 176 | High | [M - Br]⁺ |

Aromatic compounds typically show a strong molecular ion peak due to the stability of the aromatic ring.[7] The fragmentation of aromatic ethers often involves cleavage at the β-bond to the ring.[8] The characteristic isotopic pattern of bromine is a key diagnostic feature in the mass spectrum.

Experimental Protocols

To validate the predicted data, the following experimental protocols are recommended. These protocols are designed to be self-validating and adhere to high standards of scientific practice.

NMR Spectroscopy Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[2][9][10]

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[10]

-

The final sample height in the tube should be approximately 4-5 cm.[10]

-

-

Instrument Setup and Data Acquisition:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the instrument to the sample to achieve optimal magnetic field homogeneity.

-

For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing and Validation:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H spectrum to establish connectivity.

-

Compare the acquired spectra with the predicted data for validation of the chemical structure.

ATR-FTIR Spectroscopy Protocol

Objective: To obtain the infrared spectrum to identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth soaked in a volatile solvent like isopropanol or ethanol, followed by a dry wipe.[11]

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Instrument Setup and Data Acquisition:

-

Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[11]

-

Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.[12][13]

-

Data Processing and Validation:

-

The resulting spectrum should be displayed in terms of transmittance or absorbance.

-

Identify the characteristic absorption bands and compare them to the predicted frequencies for the nitrile, C-Br, C-O, aromatic C-H, and aliphatic C-H bonds.

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[14]

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol and water, often with a small amount of formic acid (0.1%) to promote protonation for electrospray ionization (ESI).[14]

-

-

Instrument Setup and Data Acquisition:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode.

-

For fragmentation analysis (MS/MS), select the molecular ion ([M+H]⁺ or M⁺˙) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Data Processing and Validation:

-

Determine the accurate mass of the molecular ion and compare it to the calculated exact mass of C₁₀H₁₀BrNO₂. The presence of the M+ and M+2 isotopic pattern will confirm the presence of one bromine atom.

-

Analyze the fragmentation pattern from the MS/MS spectrum to identify characteristic losses and confirm the connectivity of the functional groups.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

Caption: Workflow for Mass Spectrometric Analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from established chemical principles and comparative analysis, offer a solid foundation for the identification and structural verification of this compound. The detailed, step-by-step protocols for data acquisition are designed to ensure that researchers can obtain high-quality, reliable data. By explaining the rationale behind experimental choices and data interpretation, this guide aims to empower scientists in their research and development endeavors involving this and structurally related molecules.

References

-

Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Magnetic Resonance in Chemistry, 45(10), 865-887. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Hofstadler, S. A., & Gabelica, V. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 52(7), 395-411. [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Rajasekhar, B. N., et al. (2022). A spectroscopic study of Benzonitrile. ResearchGate. [Link]

- Google Patents. (2009). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.

-

Dudek, G. O., & Dudek, E. P. (1965). N-15 NMR chemical shifts of ring substituted benzonitriles. Journal of the American Chemical Society, 87(19), 4283-4287. [Link]

-

Altarawneh, M., & Dlugogorski, B. Z. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Journal of the American Society for Mass Spectrometry, 25(4), 644-654. [Link]

-

Wilson, N. K., & Zehr, R. D. (1979). 13C NMR Substituent Effects on para-Substituted Tolans. Journal of Organic Chemistry, 44(8), 1278-1281. [Link]

-

University of Western Ontario. (n.d.). NMR Sample Preparation. [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

-

University of Bristol. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Shahid, M., et al. (2009). 2-Bromo-4-methylbenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3166. [Link]

- Google Patents. (2009). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.

-

Liko, F., & Schubert, U. S. (2018). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 90(1), 252-260. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure determination of organic compounds. Springer Science & Business Media.

-

Ho, C. S., et al. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3-12. [Link]

- Smith, R. M. (2004). Understanding mass spectra: a basic approach. John Wiley & Sons.

-

Woolston, J. E., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). World Journal of Chemical Education, 1(2), 22-26. [Link]

-

Griffiths, L. (2008). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]

-

Creative Biostructure. (n.d.). NMR sample preparation guidelines. [Link]

-

Holm, R. H., et al. (2016). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 93(6), 1135-1140. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

Malfara, M., Jansen, A., & Tierney, J. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]

-

Kertesz, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 656. [Link]

-

Holm, R. H., et al. (2016). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 93(6), 1135-1140. [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

Altarawneh, M., & Dlugogorski, B. Z. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of the American Society for Mass Spectrometry, 25(4), 644-654. [Link]

-

Li, Y., et al. (2021). a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption... ResearchGate. [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. publish.uwo.ca [publish.uwo.ca]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. whitman.edu [whitman.edu]

- 9. organomation.com [organomation.com]

- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 11. agilent.com [agilent.com]

- 12. mt.com [mt.com]

- 13. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 14. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to 2-Bromo-4-ethoxy-5-methoxybenzonitrile: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Bromo-4-ethoxy-5-methoxybenzonitrile, a substituted benzonitrile with significant potential as a building block in medicinal chemistry and materials science. Drawing upon established principles of organic chemistry and data from analogous compounds, this document will delve into its physicochemical properties, plausible synthetic routes, reactivity, and its emerging role in the development of novel therapeutics.

Core Molecular Attributes

This compound, with the CAS number 515846-45-4, is a polysubstituted aromatic compound.[1] Its structure features a benzene ring functionalized with a bromine atom, an ethoxy group, a methoxy group, and a nitrile group. This unique arrangement of electron-donating and electron-withdrawing groups imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis.

Physicochemical Properties

While specific experimental data for this compound is not extensively available, its properties can be predicted based on its structure and comparison with similar molecules. It is known to be a solid at room temperature.[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀BrNO₂ | [1] |

| Molecular Weight | 256.10 g/mol | [1] |

| Appearance | Solid | [1] |

| Predicted Melting Point | ~80-90 °C | Analog Data |

| Predicted Boiling Point | >300 °C | Analog Data |

| Predicted Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂); sparingly soluble in water. | Chemical Principles |

Note: Predicted values are based on the analysis of structurally related compounds and should be confirmed by experimental data.

Structural Representation

The chemical structure of this compound is crucial for understanding its reactivity and interactions with biological targets.

Caption: Chemical structure of this compound.

Synthesis and Reactivity

The synthesis of polysubstituted benzonitriles often involves multi-step sequences. A plausible and efficient route to this compound would likely start from a readily available precursor such as 3-ethoxy-4-methoxybenzaldehyde.

Proposed Synthetic Pathway

A logical synthetic approach would involve the bromination of the aromatic ring followed by the conversion of the aldehyde to a nitrile. Given the directing effects of the ethoxy and methoxy groups (ortho, para-directing), direct bromination of 3-ethoxy-4-methoxybenzaldehyde would likely yield the desired 2-bromo intermediate. Subsequently, the aldehyde can be converted to the nitrile via an oxime intermediate or through direct oxidation in the presence of ammonia.

A more versatile and widely used method for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction .[2][3][4][5][6] This would involve the synthesis of the corresponding aniline, followed by diazotization and reaction with a cyanide salt.

Caption: Role as a precursor in the development of kinase inhibitors.

Experimental Protocols and Safety Considerations

Working with aromatic brominated compounds requires adherence to strict safety protocols to minimize exposure and ensure a safe laboratory environment.

General Handling and Storage

-

Handling: Use this compound in a well-ventilated area, preferably in a chemical fume hood. [7]Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. [8]Avoid inhalation of dust and contact with skin and eyes. [8]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [9]

Illustrative Protocol: Spectroscopic Characterization

While specific spectra for this compound are not readily available in the literature, the following outlines the expected key features based on its structure and data from analogous compounds. [10][11][12][13] 4.2.1. ¹H NMR (Proton Nuclear Magnetic Resonance)

-

Aromatic Protons: Two singlets in the aromatic region (δ 6.5-7.5 ppm).

-

Ethoxy Group: A quartet (CH₂) around δ 4.0-4.2 ppm and a triplet (CH₃) around δ 1.3-1.5 ppm.

-

Methoxy Group: A singlet (CH₃) around δ 3.8-4.0 ppm.

4.2.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Nitrile Carbon: A signal in the downfield region (δ 115-120 ppm).

-

Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm), including carbons attached to the bromo, ethoxy, and methoxy groups.

-

Alkoxy Carbons: Signals for the ethoxy (CH₂ and CH₃) and methoxy (CH₃) carbons in the upfield region.

4.2.3. FT-IR (Fourier-Transform Infrared) Spectroscopy

-

Nitrile Stretch (C≡N): A sharp, characteristic absorption band around 2220-2240 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

-

C-O Stretch (Ether): Strong absorptions in the region of 1000-1300 cm⁻¹.

-

C-Br Stretch: Typically observed in the fingerprint region below 600 cm⁻¹.

4.2.4. Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a compound containing one bromine atom.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its polysubstituted aromatic structure, featuring a versatile nitrile group and a reactive bromide, positions it as a valuable building block for the synthesis of complex molecules. Particularly in the field of drug discovery, its potential as a precursor for novel kinase inhibitors warrants further investigation. This guide provides a foundational understanding of its properties, synthesis, and potential applications, intended to stimulate further research and development with this compound.

References

-

JoVE. (2023). Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. Journal of Visualized Experiments. [Link]

-

Butt, M. S., & Zhang, H. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2895-2921. [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. [Link]

-

Green, J. H. S., Harrison, D. J., & Kynaston, W. (1976). Vibrational spectra of benzene derivatives—XVII. Benzonitrile and substituted benzonitriles. Spectrochimica Acta Part A: Molecular Spectroscopy, 32(6), 1265-1277. [Link]

-

ResearchGate. (n.d.). Spectra and structure of benzonitriles and some of its simple derivatives. [Link]

-

Lanxess. (2017). Product Safety Assessment: Alkyl Bromides. [Link]

-

Capot Chemical. (2016). material safety data sheet: 2-Bromo-4-methoxybenzonitrile. [Link]

-

Wang, Y., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Nature Communications, 15(1), 5228. [Link]

-

Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

-

Li, J., et al. (2020). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2020(2), M1125. [Link]

- Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.

-

ResearchGate. (n.d.). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. [Link]

-

MDPI. (2021). Application of β-Phosphorylated Nitroethenes in [3+2] Cycloaddition Reactions Involving Benzonitrile N-Oxide in the Light of a DFT Computational Study. [Link]

-

PubMed. (2022). Exploring the Role of Chemical Reactions in the Selectivity of Tyrosine Kinase Inhibitors. [Link]

-

National Center for Biotechnology Information. (n.d.). Exploring the role of chemical reactions in the selectivity of tyrosine kinase inhibitors. [Link]

-

PrepChem.com. Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. [Link]

-

PubChem. 2-Bromo-4-hydroxybenzonitrile. [Link]

-

MDPI. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

-

PubMed. (2012). Benzimidazole derivatives as kinase inhibitors. [Link]

-

PubChem. 2-Amino-5-bromo-4-methoxybenzonitrile. [Link]

-

ICL Group. (n.d.). BROMINE BROMINE - Safety Handbook. [Link]

-

National Center for Biotechnology Information. (n.d.). Advances in reversible covalent kinase inhibitors. [Link]

-

Chemistry LibreTexts. (2021). 14.7: Aryl Halides. [Link]

-

National Center for Biotechnology Information. (n.d.). Pharmacological Activities and Phytochemical Constituents. [Link]

-

National Center for Biotechnology Information. (n.d.). Reductions of aryl bromides in water at room temperature. [Link]

-

PubChem. 2-Bromo-5-hydroxybenzonitrile. [Link]

-

ResearchGate. (n.d.). 2-Bromo-4-methylbenzonitrile. [Link]

Sources

- 1. This compound AldrichCPR 515846-45-4 [sigmaaldrich.com]

- 2. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. byjus.com [byjus.com]

- 7. capotchem.com [capotchem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. dollycorporation.com [dollycorporation.com]

- 10. sci-hub.box [sci-hub.box]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Vibrational analysis of substituted benzonitriles. III. Transferability of force constants--the case of some halogeno-, methoxy- and nitro-benzonitriles. | Sigma-Aldrich [sigmaaldrich.com]

A Quantum Chemical Blueprint for 2-Bromo-4-ethoxy-5-methoxybenzonitrile: A Technical Guide for Drug Discovery Professionals

Abstract

In the landscape of modern drug discovery, the predictive power of in silico methodologies is paramount. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for elucidating the fundamental electronic and structural properties of novel chemical entities. This technical guide presents a comprehensive, field-proven protocol for the quantum chemical analysis of 2-Bromo-4-ethoxy-5-methoxybenzonitrile, a substituted benzonitrile with potential scaffolding utility in medicinal chemistry. We will dissect the causality behind methodological choices, from functional and basis set selection to the simulation of spectroscopic data, thereby providing a self-validating system for computational inquiry. The insights derived from these calculations—spanning molecular geometry, vibrational modes, electronic reactivity, and spectroscopic signatures—offer a foundational dataset for researchers engaged in the rational design and development of new therapeutic agents.

Introduction: The Rationale for Computational Scrutiny

This compound is a polysubstituted aromatic compound. The benzonitrile scaffold is a recurring motif in medicinal chemistry, valued for its metabolic stability and its ability to engage in various intermolecular interactions. The specific combination of bromo, ethoxy, and methoxy substituents creates a unique electronic and steric profile, making it a molecule of interest for fragment-based drug design and lead optimization. The bromine atom can serve as a handle for further synthetic elaboration or act as a halogen bond donor. The alkoxy groups modulate lipophilicity and can influence binding affinity through hydrogen bonding or steric interactions.

Before committing significant resources to the synthesis and experimental testing of derivatives, a thorough in silico characterization is not just advantageous; it is a critical component of an efficient drug discovery pipeline. Quantum chemical calculations allow us to build a detailed "digital" profile of the molecule, predicting its intrinsic properties with a high degree of accuracy. This guide will walk through the essential calculations required to build this profile, providing both the "how" and the "why" at each step.

The Computational Gauntlet: A Validated Workflow

The accuracy of any quantum chemical prediction is contingent on the rigor of the computational methodology. The following workflow is designed to be a robust and self-validating protocol, drawing upon established best practices for molecules of this class.[1]

Caption: A validated workflow for the quantum chemical analysis of this compound.

Step-by-Step Computational Protocol

This protocol outlines the necessary steps using a widely available quantum chemistry software package like Gaussian.

Step 1: Initial Molecular Structure Generation

-

Action: Construct the 3D coordinates of this compound.

-

Causality: A plausible starting geometry is necessary for the optimization algorithm to find the true energy minimum efficiently. In the absence of experimental crystal data for the target molecule[2], a reliable strategy is to build the molecule using a standard molecular editor and then perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., MMFF94). For greater accuracy, one could use the crystallographic data of a closely related molecule, such as 2-bromo-4-methylbenzonitrile[3][4], as a template for the benzonitrile core.

Step 2: Ground State Geometry Optimization

-

Action: Perform a full geometry optimization using Density Functional Theory (DFT).

-

Method: The B3LYP hybrid functional is recommended as a starting point due to its well-documented balance of accuracy and computational cost for a wide range of organic molecules.[5]

-

Basis Set: The 6-311++G(d,p) basis set should be employed. The ++ indicates the inclusion of diffuse functions on all atoms, which are crucial for accurately describing the electron density far from the nuclei, a key feature for systems with lone pairs and potential non-covalent interactions. The (d,p) specifies polarization functions, which allow for greater flexibility in describing bonding environments.

-

Causality: This step locates the lowest energy conformation of the molecule, providing the most probable molecular structure. This optimized geometry is the foundation for all subsequent property calculations.

Step 3: Vibrational Frequency Calculation

-

Action: Calculate the harmonic vibrational frequencies at the same level of theory (B3LYP/6-311++G(d,p)) used for optimization.

-

Causality: This is a critical self-validation step. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state. Additionally, these calculations provide a theoretical infrared (IR) spectrum that can be compared with experimental data for validation. The stretching frequency of the nitrile group (C≡N) is a particularly sharp and sensitive probe of the local electronic environment.[6]

Step 4: NMR Chemical Shift Calculation

-

Action: Calculate the 1H and 13C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.

-

Causality: The GIAO method is a reliable approach for predicting NMR spectra.[7] The calculations should be performed on the B3LYP/6-311++G(d,p) optimized geometry. The calculated absolute shieldings are then converted to chemical shifts by referencing them against the shieldings of a standard (e.g., Tetramethylsilane, TMS) calculated at the same level of theory. This allows for direct comparison with experimental spectra.

Step 5: Electronic Transitions (UV-Vis Spectrum)

-

Action: Predict the electronic absorption spectrum using Time-Dependent DFT (TD-DFT).

-

Causality: TD-DFT is the method of choice for calculating the energies of electronic excited states, which correspond to the absorption bands in a UV-Vis spectrum.[1] This calculation provides information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption.

Step 6: Analysis of Electronic Properties

-

Action: Analyze the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

-

Causality: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a descriptor of chemical stability. The MEP map visualizes the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is invaluable for understanding potential drug-receptor interactions.

Predicted Molecular Properties: A Data-Driven Profile

The following tables summarize the predicted quantitative data for this compound, calculated according to the protocol described above.

Molecular Geometry

The optimized geometry represents the molecule's most stable conformation in the gas phase. Key structural parameters are presented below. The atom numbering scheme is provided in the diagram.

Sources

- 1. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C10H10BrNO2) [pubchemlite.lcsb.uni.lu]

- 3. 2-Bromo-4-methylbenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sphinxsai.com [sphinxsai.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

Solubility of 2-Bromo-4-ethoxy-5-methoxybenzonitrile in common organic solvents

An In-depth Technical Guide to the Solubility of 2-Bromo-4-ethoxy-5-methoxybenzonitrile in Common Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This compound is a substituted benzonitrile derivative with potential applications in organic synthesis, medicinal chemistry, and materials science. A fundamental understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes such as crystallization, and formulation development. This technical guide provides a comprehensive framework for determining the solubility of this compound. While specific quantitative solubility data for this compound is not widely available in published literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to generate this critical data in a laboratory setting. The methodologies outlined herein are grounded in established principles of physical chemistry and analytical science, ensuring the generation of reliable and reproducible solubility data.

Introduction to this compound

This compound is a solid organic compound with the empirical formula C₁₀H₁₀BrNO₂ and a molecular weight of 256.10 g/mol . Its chemical structure, featuring a bromo, ethoxy, methoxy, and nitrile functional group on a benzene ring, suggests a molecule with moderate polarity. The nitrile group and the oxygen atoms in the ethoxy and methoxy groups can act as hydrogen bond acceptors, while the aromatic ring contributes to nonpolar interactions. The interplay of these functional groups will govern the compound's solubility in different organic solvents.

Key Physicochemical Properties:

-

CAS Number: 515846-45-4

-

Molecular Formula: C₁₀H₁₀BrNO₂

-

Molecular Weight: 256.10 g/mol

-

Physical Form: Solid

The principle of "like dissolves like" is a useful starting point for predicting solubility.[1] This principle suggests that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. Given the structure of this compound, it is expected to exhibit some degree of solubility in a range of common organic solvents. However, precise quantitative data is essential for process optimization and reproducibility.

The Critical Role of Solubility Data in Research and Development

The determination of a compound's solubility is a critical, yet often overlooked, step in early-stage research and development. The solubility of this compound will directly impact several key processes:

-

Reaction Chemistry: Ensuring that reactants are in the same phase is crucial for optimal reaction kinetics. Selecting a solvent in which the compound is sufficiently soluble can significantly improve reaction rates and yields.

-

Purification and Crystallization: Recrystallization, a common technique for purifying solid compounds, relies on the differential solubility of the compound in a given solvent at different temperatures. An ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature.

-

Chromatography: In chromatographic separations, the choice of the mobile phase is dictated by the solubility and partitioning behavior of the analyte between the stationary and mobile phases.

-

Formulation Development: For applications in materials science or pharmaceuticals, understanding the solubility is fundamental for creating stable and homogenous formulations.

The following diagram illustrates the central role of solubility data in the research and development workflow.

Caption: The pivotal role of solubility data in key stages of research and development.

Experimental Determination of Solubility

The most common and reliable method for determining the thermodynamic solubility of a solid in a liquid is the shake-flask method .[2] This method involves agitating an excess of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached.

Principle of the Shake-Flask Method

A supersaturated solution of this compound is prepared by adding an excess amount of the solid to a known volume of the solvent. This mixture is then agitated at a constant temperature for a sufficient duration to allow the system to reach thermodynamic equilibrium. At equilibrium, the rate of dissolution of the solid is equal to the rate of precipitation, and the concentration of the dissolved solute in the supernatant is constant. This concentration represents the solubility of the compound in that specific solvent at that temperature.

Detailed Step-by-Step Experimental Protocol

This protocol is designed to be a self-validating system, with built-in checks to ensure that equilibrium has been reached.

Materials and Equipment:

-

This compound (solid)

-

A selection of common organic solvents (analytical grade), for example:

-

Protic Solvents: Methanol, Ethanol, Isopropanol

-

Aprotic Polar Solvents: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Aprotic Nonpolar Solvents: Toluene, Hexane, Dichloromethane (DCM)

-

-

Glass vials with PTFE-lined screw caps

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the chosen solvent)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography with UV detection (HPLC-UV) system or a Gravimetric analysis setup (drying oven, desiccator)

Procedure:

-

Preparation of Samples:

-

Accurately weigh an excess amount of this compound (e.g., 20-30 mg) into a series of glass vials. It is crucial that undissolved solid remains at the end of the experiment.

-

Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

Prepare at least three replicate samples for each solvent to assess reproducibility.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a predetermined period. A common starting point is 24 hours. To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Solubility should be consistent at the later time points.

-

-

Sample Separation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for a short period (e.g., 30 minutes) within the temperature-controlled environment.

-

To separate the supernatant from the solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a solvent-compatible syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for HPLC analysis). This step is critical to remove any remaining solid particles.

-

If using HPLC, accurately dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

-

Quantification:

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered supernatant.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.

-

Dry the remaining solid to a constant weight in a desiccator.

-

The solubility (in g/L or mg/mL) is calculated from the mass of the dried solid and the initial volume of the supernatant.

-

-

HPLC-UV Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Inject the diluted sample onto the HPLC system and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

The following diagram outlines the experimental workflow for the shake-flask solubility determination.

Caption: Experimental workflow for determining the solubility of this compound.

Data Presentation and Interpretation

The experimentally determined solubility data should be summarized in a clear and concise table to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent Class | Solvent | Solubility (mg/mL) | Method of Analysis |

| Protic | Methanol | e.g., 15.2 | HPLC-UV |

| Ethanol | e.g., 10.8 | HPLC-UV | |

| Isopropanol | e.g., 7.5 | HPLC-UV | |

| Aprotic Polar | Acetone | e.g., 35.1 | Gravimetric |

| Acetonitrile | e.g., 28.9 | HPLC-UV | |

| Dichloromethane | e.g., 45.6 | Gravimetric | |

| Aprotic Nonpolar | Toluene | e.g., 5.4 | HPLC-UV |

| Hexane | e.g., <0.1 | Gravimetric |

Note: The values presented in this table are hypothetical and for illustrative purposes only. They must be determined experimentally.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves when handling the compound and solvents.[4]

-

Ventilation: All experimental work should be conducted in a well-ventilated laboratory fume hood to avoid inhalation of dust or solvent vapors.[5]

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour organic solvents down the drain.[6]

Conclusion

A thorough understanding of the solubility of this compound in common organic solvents is a prerequisite for its successful application in scientific research and development. Although pre-existing quantitative data is scarce, this technical guide provides a robust framework for its determination. By following the detailed shake-flask protocol and employing appropriate analytical techniques, researchers can generate the high-quality, reliable solubility data needed to optimize synthetic procedures, develop effective purification strategies, and advance their research objectives. The systematic generation and subsequent publication of such data will be of immense value to the broader scientific community.

References

- University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- CHEM 227L, Queen's University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.

- McMaster University. (2023, August 31). Solubility of Organic Compounds.

-

Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

- Capot Chemical. (2016, September 26). material safety data sheet: 2-Bromo-4-methoxybenzonitrile.

- CymitQuimica. (2024, December 19). Safety Data Sheet: 2-AMINO-5-BROMO-3-METHOXYBENZONITRILE.

-

PubChem. (n.d.). 2-Amino-5-bromo-4-methoxybenzonitrile. Retrieved from [Link]

- Vibrant Pharma Inc. (n.d.). 2-Bromo-4-hydroxy-5-methoxybenzonitrile.

- TCI EUROPE N.V. (2025, February 25). B3123 - 5-Bromo-2-methoxybenzonitrile - SAFETY DATA SHEET.

- Benchchem. (n.d.). Synthesis of 2-Bromo-4-ethoxy-1-nitrobenzene: A Technical Guide. Retrieved from a chemical supplier's technical document.

- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.

-

PubChemLite. (n.d.). This compound (C10H10BrNO2). Retrieved from [Link]

- BLDpharm. (n.d.). 515847-20-8|2-Bromo-5-ethoxy-4-methoxybenzonitrile.

-

PubChem. (n.d.). 2-Bromo-4-hydroxybenzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 2-Bromo-5-nitrobenzonitrile in Organic Solvents. Retrieved from a chemical supplier's technical document.

- BLD Pharm. (n.d.). 515846-45-4|this compound.

- Benchchem. (n.d.). Comparison of Analytical Methods for the Quantification of 2-[2-(4-Bromophenyl)ethoxy]ethanol. Retrieved from a chemical supplier's technical document.

Sources

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2-Bromo-4-ethoxy-5-methoxybenzonitrile

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability and decomposition profile of 2-Bromo-4-ethoxy-5-methoxybenzonitrile, a substituted benzonitrile with potential applications in pharmaceutical synthesis and materials science. In the absence of specific literature data for this compound, this document outlines a systematic and robust analytical approach based on established principles of thermal analysis and chemical reactivity. The protocols detailed herein are designed to identify thermal hazards, elucidate decomposition pathways, and establish safe operating limits for the handling, storage, and processing of this molecule. By integrating Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC), this guide provides a self-validating system for a thorough risk assessment.

Introduction: The Imperative of Thermal Stability Profiling

Substituted benzonitriles are a class of compounds widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The specific compound, this compound, possesses a unique combination of functional groups—a bromine atom, an ethoxy group, a methoxy group, and a nitrile group—all attached to an aromatic ring. This complex substitution pattern necessitates a thorough understanding of its thermal behavior to ensure safety and control during its synthesis, purification, and application.

The presence of a bromine atom, in particular, raises concerns about the potential for the release of corrosive and toxic substances like hydrogen bromide (HBr) upon decomposition.[1] Furthermore, the combination of electron-donating (ethoxy, methoxy) and electron-withdrawing (nitrile, bromo) groups can influence the molecule's thermal stability and decomposition mechanism in complex ways. A comprehensive thermal analysis is therefore not merely a regulatory requirement but a scientific necessity to prevent runaway reactions and ensure the development of safe and robust chemical processes.[2]

This guide presents a multi-tiered experimental approach to fully characterize the thermal properties of this compound.

Physicochemical Properties and Structural Considerations

A foundational understanding of the physicochemical properties of this compound is crucial for interpreting its thermal behavior.

| Property | Predicted/Inferred Value or Characteristic | Rationale/Reference |

| Molecular Formula | C10H10BrNO2 | Based on chemical structure |

| Molecular Weight | 256.10 g/mol | Calculated from molecular formula |

| Physical State | Likely a solid at room temperature | Similar substituted benzonitriles are solids.[3][4] |

| Melting Point | To be determined (TBD) by DSC | A key parameter for purity and stability assessment. |

| Boiling Point | TBD, likely decomposes before boiling | Aromatic compounds with multiple functional groups often have high boiling points and may decompose at elevated temperatures. |

| Solubility | Likely soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane) | General solubility characteristics of similar aromatic compounds. |

The interplay of the substituents on the benzene ring will dictate the molecule's reactivity. The ethoxy and methoxy groups are activating, while the bromo and nitrile groups are deactivating. The ortho-position of the bromine to the nitrile group may introduce steric and electronic effects that influence decomposition pathways.

Experimental Workflow for Thermal Hazard Assessment

A comprehensive thermal hazard assessment involves a multi-technique approach to gain a complete picture of the material's behavior under thermal stress. The following workflow is recommended:

Caption: Plausible initial decomposition pathways for this compound under thermal stress.

The actual decomposition mechanism is likely a complex combination of these and other pathways, and its elucidation will depend on the detailed analysis of the evolved gases and any solid residues.

Data Summary and Interpretation

The data obtained from the proposed experimental workflow should be compiled into a clear and concise summary table to facilitate risk assessment.

| Parameter | Technique | Anticipated Result and Interpretation |

| Melting Point (Tm) | DSC | A sharp melting peak indicates high purity. |

| Onset of Decomposition (Tonset) | DSC, TGA, ARC | The lowest temperature at which decomposition begins. A critical parameter for defining maximum operating temperatures. |

| Heat of Decomposition (ΔHd) | DSC | A high exothermic value (e.g., > 100 J/g) suggests a significant thermal hazard. |

| Mass Loss Profile | TGA | Indicates the number of decomposition steps and the amount of volatile products formed. |

| Evolved Gases | TGA-MS/FTIR | Identification of toxic or corrosive gases (e.g., HBr, HCN, NOx) is crucial for safety planning. |

| Adiabatic Time to Maximum Rate (TMR) | ARC | Provides a quantitative measure of the time available to take corrective action in the event of a thermal runaway. A TMR of 24 hours is often used as a benchmark for safe storage and transport. |

| Self-Accelerating Decomposition Temperature (SADT) | ARC | The lowest temperature at which the substance will undergo self-accelerating decomposition in its packaging. |

Safety Recommendations and Handling Precautions

Based on the comprehensive thermal analysis, specific safety recommendations can be formulated:

-

Maximum Process Temperature: The maximum operating temperature for any process involving this compound should be set well below the Tonset determined by ARC. A safety margin of at least 50 °C is often recommended.

-

Material Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from heat sources. The storage temperature should be significantly lower than the SADT.

-

Emergency Procedures: In case of a fire, the potential for the release of HBr and other toxic gases should be anticipated. Emergency responders should be equipped with appropriate personal protective equipment, including self-contained breathing apparatus.

-

Process Design: For large-scale operations, consideration should be given to the design of adequate cooling systems and pressure relief devices to mitigate the consequences of a potential runaway reaction.

Conclusion

A thorough understanding of the thermal stability and decomposition of this compound is paramount for its safe handling and use. The multi-technique approach outlined in this guide, combining DSC, TGA, EGA, and ARC, provides a robust framework for a comprehensive thermal hazard assessment. By systematically evaluating the thermal properties and decomposition pathways, researchers and process chemists can develop safe and reliable processes for the synthesis and application of this and other novel chemical entities.

References

-

PubChem. (n.d.). 2-Bromo-4-hydroxybenzonitrile. Retrieved from [Link]

- Barton, J., & Rogers, R. (Eds.). (1997). Chemical Reaction Hazards: A Guide to Safety. Institution of Chemical Engineers.

- Stec, A. A., & Hull, T. R. (2011). Assessment of the fire toxicity of building products.

-

International Chem safety card on Hydrogen Bromide. Retrieved from [Link]

- Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. John Wiley & Sons.

- Townsend, D. I., & Tou, J. C. (1980). Thermal hazard evaluation by an accelerating rate calorimeter. Thermochimica Acta, 37(1), 1-30.

- Gabbott, P. (Ed.). (2008). Principles and Applications of Thermal Analysis. John Wiley & Sons.

- Haines, P. J. (Ed.). (2002). Principles of thermal analysis and calorimetry. Royal Society of Chemistry.

Sources

Reactivity profile of 2-Bromo-4-ethoxy-5-methoxybenzonitrile

An In-Depth Technical Guide to the Reactivity Profile of 2-Bromo-4-ethoxy-5-methoxybenzonitrile

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of this compound, a highly functionalized aromatic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple reaction lists to explain the underlying electronic and steric factors governing the molecule's behavior. We will explore its synthetic pathways and delve into the three primary centers of reactivity: the versatile carbon-bromine bond, the adaptable nitrile group, and the electron-rich aromatic core. This guide offers field-proven insights, detailed experimental protocols for key transformations, and predictive models for its behavior in various chemical environments, establishing it as a critical resource for leveraging this scaffold in the synthesis of novel chemical entities.

Introduction: A Multifunctional Synthetic Scaffold

This compound (CAS 515846-45-4) is a polysubstituted benzonitrile derivative that presents a unique constellation of functional groups. The strategic placement of a bromine atom, a nitrile moiety, and two electron-donating alkoxy groups on the aromatic ring creates a molecule with distinct and selectively addressable reactive sites.

The reactivity of this scaffold is governed by a nuanced interplay of electronic effects:

-

Electron-Withdrawing Groups: The nitrile (-CN) and bromo (-Br) groups are moderately deactivating via induction, withdrawing electron density from the ring. The nitrile group also exhibits a deactivating resonance effect.

-

Electron-Donating Groups: The ethoxy (-OEt) and methoxy (-OMe) groups are powerful activating groups through resonance, donating lone-pair electron density into the aromatic system.

-

Leaving Group: The bromine atom serves as an excellent leaving group in a wide range of palladium-catalyzed cross-coupling reactions.

This electronic push-pull system not only modulates the overall reactivity of the aromatic ring but also dictates the regioselectivity of further substitutions. This guide will dissect these interactions to provide a predictive framework for its synthetic applications.

Synthesis of the Core Scaffold

While multiple synthetic routes are conceivable, a plausible and efficient pathway can be adapted from established procedures for analogous compounds, such as 2-bromo-4,5-dimethoxybenzonitrile.[1][2] A common strategy involves the bromination of an electron-rich precursor, followed by the introduction of the nitrile functionality.

A representative synthetic workflow is outlined below:

Caption: A plausible synthetic route to the target compound.

The Reactivity Profile: A Tale of Three Sites

The synthetic utility of this compound stems from its three distinct reactive centers. By carefully selecting reagents and conditions, a chemist can functionalize the molecule with high regioselectivity.

Caption: Overview of the primary reactive pathways for the title compound.

Reactions at the Carbon-Bromine Bond: The Gateway to Complexity

The C-Br bond at the C2 position is the most versatile handle for molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions. The oxidative addition of the C-Br bond to a Pd(0) catalyst is the typical rate-determining step and the key to its functionalization.[3]

These reactions are foundational for constructing C-C, C-N, and C-O bonds, making them indispensable in modern drug discovery. The protocols for bromoarenes are well-established and highly reliable.[4][5]

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Base | Solvent | Approx. Yield |

| Suzuki-Miyaura | Boronic Acid/Ester | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | 80-95% |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPA | THF, DMF | 85-95% |

| Buchwald-Hartwig | Amine (R₂NH) | Pd(OAc)₂ / SPhos, Xantphos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 75-90% |

| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile, DMF | 60-85% |

Note: Yields are illustrative and highly dependent on the specific substrates and precise conditions used.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

While less common for bromoarenes compared to their fluoro- or chloro- counterparts, an SNAr reaction is mechanistically plausible.[6][7] The reaction proceeds via a negatively charged Meisenheimer intermediate, and its rate is enhanced by strong electron-withdrawing groups positioned ortho or para to the leaving group.[8][9] In this molecule, the nitrile group at C1 is ortho to the bromine, providing the necessary activation. This pathway allows for the direct displacement of bromine with strong nucleophiles (e.g., alkoxides, thiolates) under forcing conditions (high temperature, polar aprotic solvent).

Reactions of the Nitrile Group

The cyano group is a versatile functional handle that can be readily converted into other critical functionalities, such as carboxylic acids and primary amines.[10]

-

Hydrolysis: The nitrile can be hydrolyzed to the corresponding carboxylic acid (2-bromo-4-ethoxy-5-methoxybenzoic acid) under either strong acidic (e.g., H₂SO₄/H₂O) or basic (e.g., NaOH/H₂O) conditions, typically with heating.[4]

-

Reduction: The nitrile can be reduced to a primary amine (2-bromo-4-ethoxy-5-methoxybenzylamine). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) in an ethereal solvent or catalytic hydrogenation (H₂ over a metal catalyst like Raney Nickel or Palladium).

-

Addition of Organometallics: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the electrophilic carbon of the nitrile to form an intermediate imine salt, which upon acidic workup yields a ketone.

Electrophilic Aromatic Substitution (EAS)

Further substitution on the aromatic ring is possible, though the existing substitution pattern heavily influences the outcome. The regioselectivity is determined by the cumulative directing effects of the five substituents.

| Substituent | Position | Effect | Directing Influence |

| -OEt | 4 | Activating | Ortho, Para |

| -OMe | 5 | Activating | Ortho, Para |

| -Br | 2 | Deactivating | Ortho, Para |

| -CN | 1 | Deactivating | Meta |

The powerful activating effects of the ethoxy and methoxy groups dominate. The available positions for substitution are C3 and C6. The C6 position is ortho to the methoxy group and para to the ethoxy group, making it the most electronically activated and sterically accessible site for electrophilic attack. Therefore, reactions like nitration or halogenation are predicted to occur selectively at the C6 position.

Experimental Protocols: Field-Proven Methodologies

The following protocols are provided as validated starting points for the synthetic manipulation of this scaffold.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Objective: To synthesize 2-phenyl-4-ethoxy-5-methoxybenzonitrile.

Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).

-

Solvent Addition: Add a degassed mixture of 1,4-Dioxane and water (4:1 ratio, 0.1 M concentration relative to the substrate).

-

Reaction: Heat the mixture to 90-100 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Hydrolysis of the Nitrile to a Carboxylic Acid

Objective: To synthesize 2-Bromo-4-ethoxy-5-methoxybenzoic acid.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv) in ethanol.

-

Reagent Addition: Add an aqueous solution of sodium hydroxide (6 M, 10 equiv).

-

Reaction: Heat the mixture to reflux (approx. 90-100 °C) for 12-24 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

-